molecular formula C17H13BrN2 B13903340 (2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

Cat. No.: B13903340
M. Wt: 325.2 g/mol
InChI Key: RQFLNLWSJUQMSP-OAHLLOKOSA-N
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Description

(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that features a quinoline core fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline typically involves multi-step reactions. One common method involves the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate then undergoes cyclization and subsequent functionalization to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to optimize the synthesis process and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .

Scientific Research Applications

(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of (2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with a different nitrogen position.

    Quinoxaline: Contains two nitrogen atoms in the ring.

Uniqueness

(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is unique due to its fused imidazole and quinoline rings, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H13BrN2

Molecular Weight

325.2 g/mol

IUPAC Name

(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

InChI

InChI=1S/C17H13BrN2/c18-14-10-13-8-4-5-9-16(13)20-11-15(19-17(14)20)12-6-2-1-3-7-12/h1-10,15H,11H2/t15-/m1/s1

InChI Key

RQFLNLWSJUQMSP-OAHLLOKOSA-N

Isomeric SMILES

C1[C@@H](N=C2N1C3=CC=CC=C3C=C2Br)C4=CC=CC=C4

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3C=C2Br)C4=CC=CC=C4

Origin of Product

United States

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